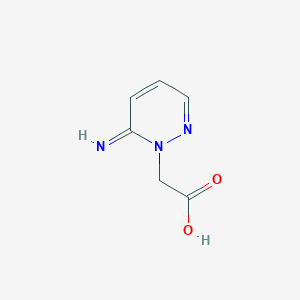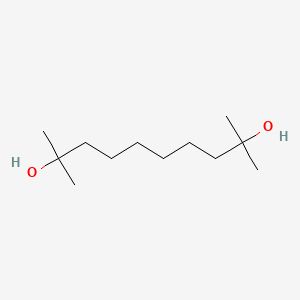
2,9-Dimethyl-2,9-decanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimethyl-2,9-decanediol is an organic compound with the molecular formula C12H26O2 and a molecular weight of 202.33 g/mol . It is characterized by the presence of two hydroxyl groups (-OH) attached to a decane backbone, with methyl groups at the 2nd and 9th positions . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,9-Dimethyl-2,9-decanediol can be synthesized through several methods. One common approach involves the reduction of 2,9-dimethyl-2,9-decanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding diketone using a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature . This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Dimethyl-2,9-decanediol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
2,9-Dimethyl-2,9-decanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,9-Dimethyl-2,9-decanediol depends on its interactions with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,9-Decanediol: Lacks the methyl groups at the 2nd and 9th positions, resulting in different chemical properties and reactivity.
2,9-Dimethyl-2,9-undecanediol: Similar structure but with an additional carbon in the backbone, leading to variations in physical and chemical properties.
Uniqueness
2,9-Dimethyl-2,9-decanediol is unique due to the presence of methyl groups at specific positions, which influence its reactivity and interactions with other molecules . This structural feature makes it a valuable compound in various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
22092-57-5 |
|---|---|
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
2,9-dimethyldecane-2,9-diol |
InChI |
InChI=1S/C12H26O2/c1-11(2,13)9-7-5-6-8-10-12(3,4)14/h13-14H,5-10H2,1-4H3 |
Clé InChI |
FNOHQQGLFJNORN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCCCC(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)
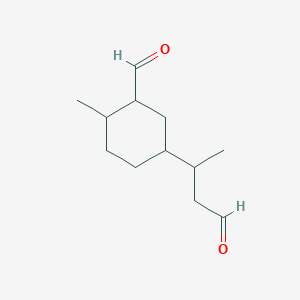
![Tert-butyl 1-[3-[(3-acetyloxy-4-methoxy-4-oxobutanethioyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate](/img/structure/B13885956.png)
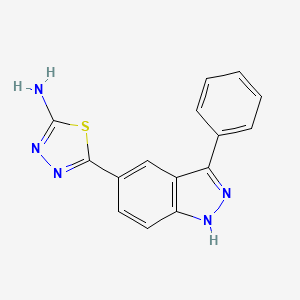
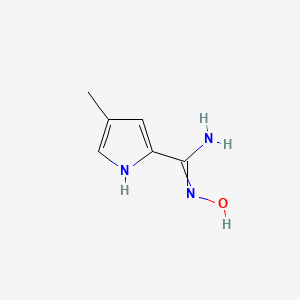
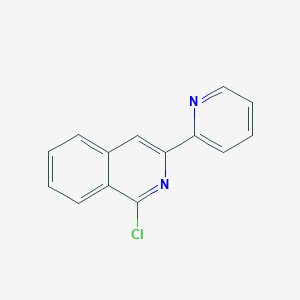


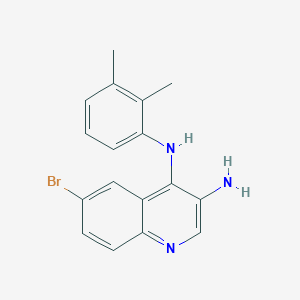
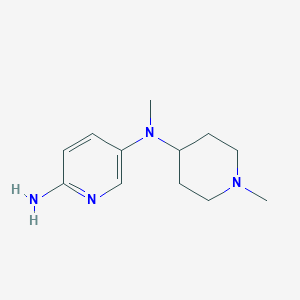
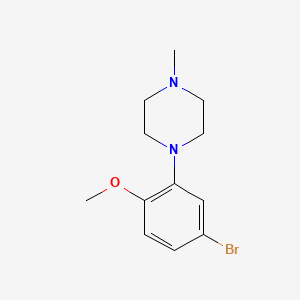
![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)
